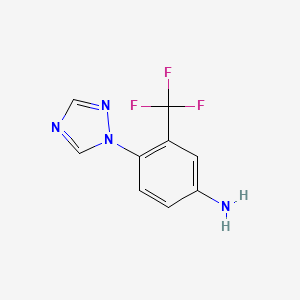

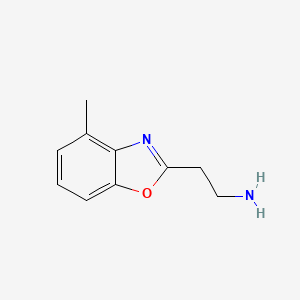

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

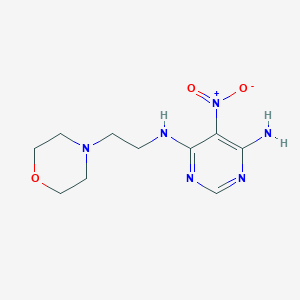

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, also known as MDCA, is a chemical compound that belongs to the family of coumarins. Coumarins are organic compounds that are widely used in the pharmaceutical industry due to their diverse pharmacological properties. MDCA has gained attention in recent years due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Biological Activity

Analgesic Activity : The analgesic properties of certain stereoisomers related to the chemical structure of interest have been investigated, demonstrating significant analgesic effects without acute toxicity. The synthesis of these compounds from (+)- and (−)-α-pinenes highlighted the influence of stereochemistry on their biological activity (Pavlova et al., 2015).

Novel Synthesis Approaches : A novel synthetic approach has been described for producing new compounds with potential biological activities. This includes the multicomponent condensation process for creating previously unknown derivatives, showcasing the versatility of such compounds in chemical synthesis (Lichitsky et al., 2021).

Antimicrobial and Anti-inflammatory Applications

- Antibacterial and Anti-inflammatory : Compounds based on coumarin-pyrazole hybrids synthesized through microwave-assisted methods have been evaluated for their antibacterial and anti-inflammatory activities. Their effectiveness against certain bacterial strains and in inhibiting protein denaturation suggests potential for therapeutic applications (Chavan & Hosamani, 2018).

Chemical Synthesis and Characterization

Polystyrene-supported Catalysts : Research on novel polystyrene-bound catalysts for environmentally friendly synthesis methods, including the Michael addition, highlights the chemical utility of related compounds in producing pharmaceutical analogues and enhancing green chemistry practices (Alonzi et al., 2014).

Synthetic Derivatives for Antibacterial Activity : The synthesis and characterization of new derivatives showing high levels of antibacterial activity demonstrate the compound's potential in developing novel antimicrobial agents. These findings could contribute to the fight against drug-resistant bacteria (Behrami & Dobroshi, 2019).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can cause electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment, affecting the function of the target proteins and enzymes .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to downstream effects, such as the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation .

Pharmacokinetics

Similar compounds have been found to undergo rapid metabolism and wide tissue distribution . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability .

Result of Action

Similar compounds have been found to have diverse biological activities, which can lead to various molecular and cellular effects . For instance, they can inhibit the growth of cancer cells, reduce inflammation, and prevent viral replication .

特性

IUPAC Name |

[3-(4-methoxyphenyl)-4,8-dimethyl-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11-16-9-10-17(24-13(3)21)12(2)19(16)25-20(22)18(11)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWQTABSYYIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

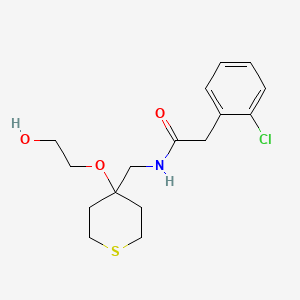

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)

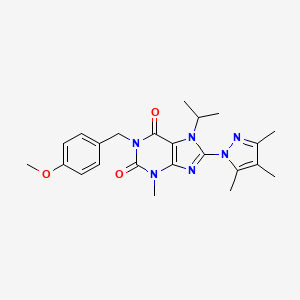

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

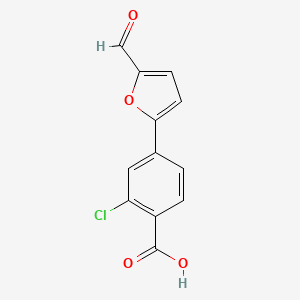

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)